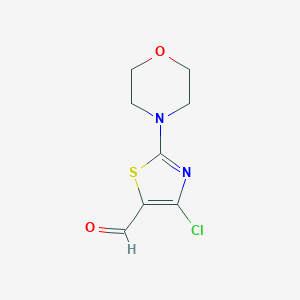

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

Descripción general

Descripción

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde is a heterocyclic compound that features a thiazole ring substituted with a chloro group, a morpholino group, and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl₃.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance scalability and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 undergoes displacement reactions under catalytic or nucleophilic conditions:

Table 1: Substitution Reactions of the Chloro Group

Key Findings :

-

Palladium-catalyzed cross-coupling with arylboronic acids replaces the chloro group with aryl moieties, enabling access to biaryl thiazoles .

-

Reductive amination with morpholine and NaBH(OAc)₃ yields derivatives with enhanced solubility .

Aldehyde Functional Group Transformations

The aldehyde at position 5 participates in oxidation, reduction, and condensation reactions:

Table 2: Aldehyde Group Reactivity

Key Findings :

-

NaBH(OAc)₃ selectively reduces imine intermediates formed during reductive amination, preserving the thiazole ring .

-

Classical aldehyde oxidation with KMnO₄ yields carboxylic acids, though specific conditions for this substrate require optimization.

Ring-Modification Reactions

The thiazole ring itself can undergo electrophilic substitution under harsh conditions:

Table 3: Thiazole Ring Reactivity

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 0–5°C | 5-Bromo-thiazole derivative |

Key Findings :

-

Electrophilic bromination occurs preferentially at position 5 due to the electron-withdrawing effect of the aldehyde .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity against bacterial and fungal infections. Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties, making it a valuable candidate in drug development.

Anticancer Activity

Recent studies have demonstrated that 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde and its derivatives can inhibit the growth of cancer cells. For instance, compounds synthesized based on its structure have shown significant activity against several cancer cell lines, including those associated with non-small cell lung cancer and breast cancer. The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific molecular pathways involved in cancer survival .

Biological Studies

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The antimicrobial activity is believed to stem from its ability to interfere with essential cellular processes in bacteria and fungi. This includes inhibiting key enzymes or disrupting cellular integrity, which ultimately leads to cell death.

Organic Synthesis

Intermediate in Heterocyclic Chemistry

In organic synthesis, this compound is frequently used as an intermediate to create more complex heterocyclic compounds. Its unique thiazole ring structure allows for various substitution reactions, leading to a wide array of derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Industrial Applications

Agrochemicals Development

This compound also finds applications in the development of agrochemicals. Its biological activity can be harnessed to create pesticides or herbicides that target specific pests while minimizing harm to non-target species.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The findings indicated that certain modifications significantly increased potency against specific cancer types .

- Antimicrobial Assessment : Another research effort focused on the antimicrobial efficacy of synthesized derivatives against clinically relevant bacterial strains. The results highlighted the potential for developing new antibiotics based on this compound's structure .

- Docking Studies for Mechanistic Insights : Molecular docking studies have been employed to understand the interactions between these compounds and their biological targets better. Such studies provide insights into how structural variations influence biological activity, paving the way for rational drug design .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.

Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-(4-piperidino)-5-thiazolecarboxaldehyde: Similar structure but with a piperidino group instead of a morpholino group.

4-Chloro-2-(4-pyrrolidino)-5-thiazolecarboxaldehyde: Contains a pyrrolidino group instead of a morpholino group.

Uniqueness

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde is unique due to the presence of the morpholino group, which can influence its solubility, reactivity, and biological activity. The morpholino group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.

Actividad Biológica

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde (CAS Number: 129880-84-8) is a thiazole derivative known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O₂S

- Molecular Weight : 232.69 g/mol

- Purity : Minimum 95%

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with thiazole derivatives under specific conditions to yield the target compound. The synthetic routes often include the use of chlorination agents and aldehyde precursors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its effects on the central nervous system. It acts as a selective antagonist of corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and alcohol dependence:

- Inhibition of CRF-induced cAMP activity : The compound demonstrated significant inhibition in human CRF1-expressing cells, suggesting potential use in treating anxiety and alcohol dependence disorders .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MTT assays against several cancer cell lines. The results indicated that it possesses significant cytotoxicity, making it a candidate for further development as an anticancer agent:

| Study | Cell Lines Tested | Findings |

|---|---|---|

| A-549, HT-29, HeLa | Significant cytotoxicity observed | |

| Various cancer cell lines | IC50 values indicate potent activity |

Case Studies

- Preclinical Studies on Alcohol Dependence :

- Anticancer Efficacy :

Propiedades

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGEJVHSHQARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376711 | |

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-84-8 | |

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.